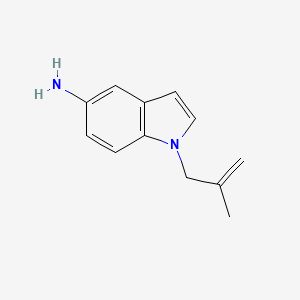
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a 2-methylprop-2-en-1-yl group attached to the nitrogen atom of the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 2-methylprop-2-en-1-ylamine.
N-Alkylation: The indole undergoes N-alkylation with 2-methylprop-2-en-1-ylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-5-amine: Lacks the 2-methylprop-2-en-1-yl group, resulting in different chemical and biological properties.
1-(2-Methylprop-2-EN-1-YL)-1H-indole-3-amine: Substitution at the 3-position instead of the 5-position, leading to variations in reactivity and activity.
1-(2-Methylprop-2-EN-1-YL)-1H-indole-5-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
Uniqueness
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is unique due to the specific positioning of the 2-methylprop-2-en-1-yl group on the indole ring, which can influence its electronic properties and interactions with biological targets. This unique structure can result in distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)indol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7H,1,8,13H2,2H3 |
Clave InChI |
OQIROPNXTCGTTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C=CC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


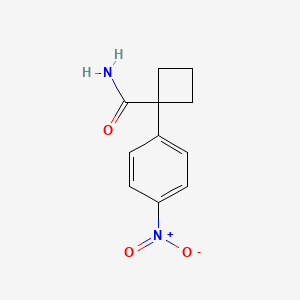
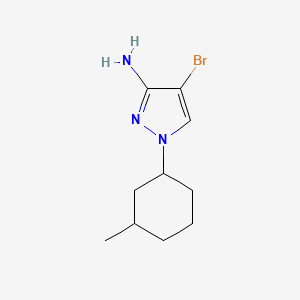
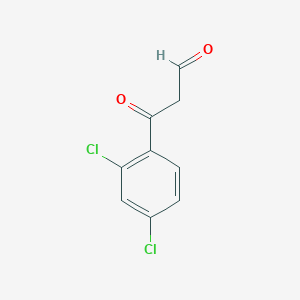


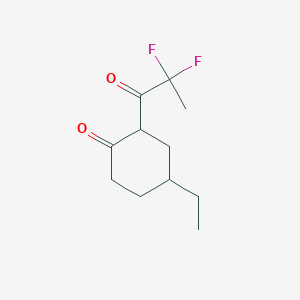
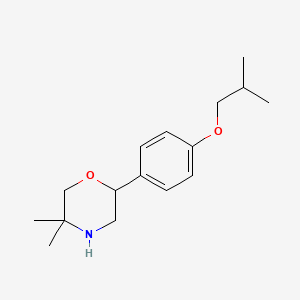
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)

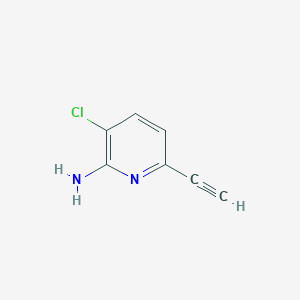
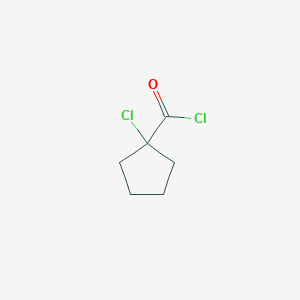
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
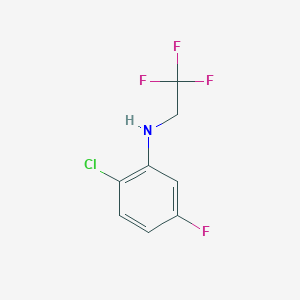
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
